molecular formula C5H10N2 B13154191 3-Azabicyclo[3.1.0]hexan-1-amine CAS No. 769916-87-2

3-Azabicyclo[3.1.0]hexan-1-amine

Cat. No.: B13154191
CAS No.: 769916-87-2
M. Wt: 98.15 g/mol
InChI Key: LFBVRERINNDIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of a class of bicyclic amines that are characterized by their unique three-dimensional structure, which includes a nitrogen atom within a bicyclic framework. These structures are commonly found in various natural products and pharmaceuticals due to their biological activity and structural rigidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) or Co(II) catalysts .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation reactions, which require stringent conditions and expensive reagents like maleic anhydride. These methods, while efficient, can be costly and have poor atom economy .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce simpler amines .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexan-1-amine involves its interaction with various molecular targets. For instance, in antiviral therapies, it acts as a protease inhibitor by binding to the active site of viral proteases, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexan-1-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications. The unique three-dimensional structure of this compound provides it with distinct properties that make it valuable in various fields of research and industry.

Biological Activity

3-Azabicyclo[3.1.0]hexan-1-amine, a bicyclic amine compound, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by a unique bicyclic structure that enables various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its synthesis often involves cycloaddition reactions with azomethine ylides or cyclopropenes, yielding derivatives with significant biological potential .

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from this compound. A series of heterocyclic compounds incorporating this moiety were evaluated for their antiproliferative effects on various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM , indicating significant cytotoxicity against these cells .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4eHeLa15.0Induces apoptosis
4gCT2613.5Cell cycle arrest
4dHeLa46.8Apoptosis induction

The mechanism of action involves the modulation of cell cycle progression and apoptosis induction, as evidenced by confocal microscopy studies that showed significant morphological changes in treated cells .

Antibacterial and Antifungal Activities

Compounds related to this compound have also demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, analogues derived from anacardic acid containing this bicyclic structure showed comparable potency to standard antibiotics like ampicillin against Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity Against Various Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
16aMRSA32 μg/mL
16bE. coli64 μg/mL
16cPseudomonas aeruginosa128 μg/mL

These findings suggest that the azabicyclo structure may enhance the bioactivity of existing antibiotic frameworks.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Protease Inhibition : In antiviral therapies, it acts as a protease inhibitor, blocking viral replication by preventing the cleavage of viral polyproteins.
  • Cell Cycle Modulation : The compound affects cell cycle dynamics by causing accumulation in the SubG1 phase, indicative of apoptosis activation .
  • DNA Alkylation : Some derivatives exhibit DNA alkylation properties, contributing to their antitumor effects through direct interaction with genetic material .

Study on Antitumor Activity

A notable study investigated the effects of a series of spirofused barbiturate and azabicyclo derivatives on tumor growth in Balb/C mice models. The results indicated a significant reduction in tumor volume compared to control groups, supporting the potential for these compounds in cancer therapy .

Study on Antibiotic Resistance

Another study focused on the synthesis of azabicyclo derivatives as potential solutions to antibiotic resistance challenges posed by MRSA strains. The synthesized compounds were tested for their efficacy against resistant strains and showed promising results comparable to traditional antibiotics .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-5-1-4(5)2-7-3-5/h4,7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVRERINNDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620999
Record name 3-Azabicyclo[3.1.0]hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769916-87-2
Record name 3-Azabicyclo[3.1.0]hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.